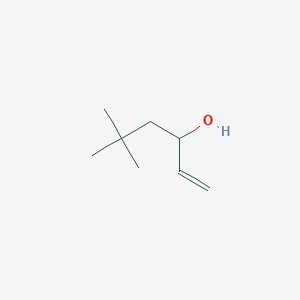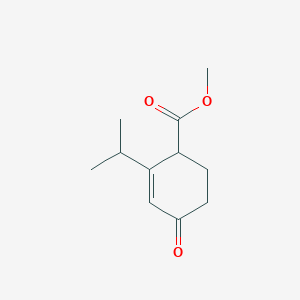
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate
Übersicht
Beschreibung
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate: is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclohexene, featuring a carboxylate ester group, a ketone, and an isopropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Functional Group Introduction:
Oxidation: The ketone group at the 4-position is introduced through an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ketone groups. It may also serve as a model compound for studying metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 4-oxo-2-(methyl)cyclohex-2-ene-1-carboxylate: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness: methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
DTOLGYNQFOOMPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)CCC1C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


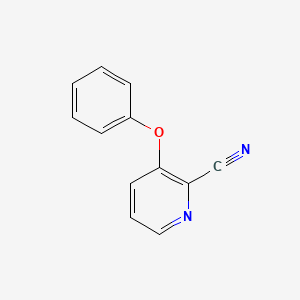
![3-[(8-Acetamidoquinoline-5-sulfonyl)methyl]phenyl acetate](/img/structure/B8683092.png)
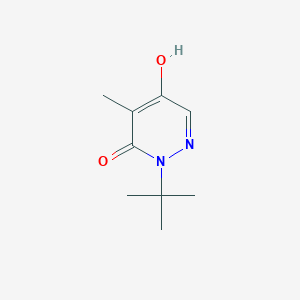

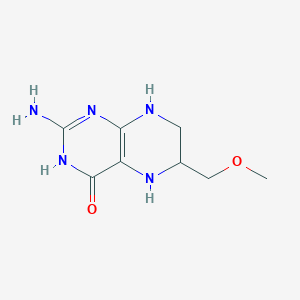

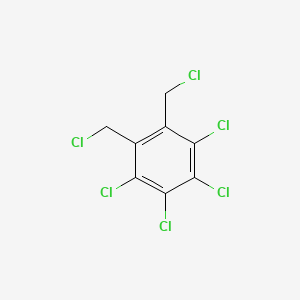

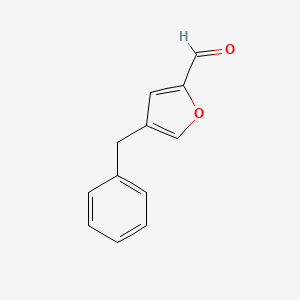
![beta-[(2,2-Dimethoxyethyl)amino]-alpha-phenylbenzeneethanol](/img/structure/B8683151.png)

